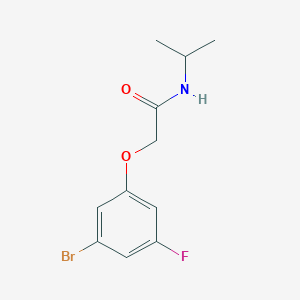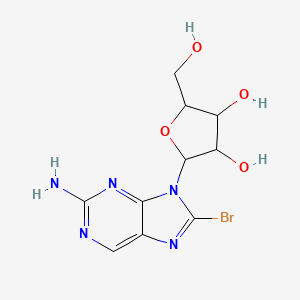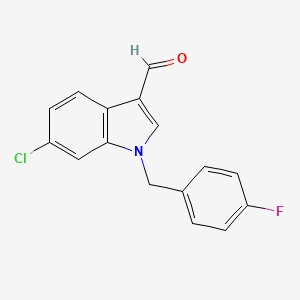
3-Fluoro-2-hydroxybenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-hydroxybenzaldehyde oxime is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and an oxime functional group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
3-Fluoro-2-hydroxybenzaldehyde oxime can be synthesized through the reaction of 3-fluoro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, often at room temperature, and results in the formation of the oxime derivative through the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
3-Fluoro-2-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
3-Fluoro-2-hydroxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including ligands and heterocycles.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the production of semiconducting materials and gas storage applications.
作用機序
The mechanism of action of 3-fluoro-2-hydroxybenzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence biological pathways and exhibit pharmacological effects. Additionally, the presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
類似化合物との比較
Similar Compounds
3-Fluoro-4-hydroxybenzaldehyde oxime: Similar structure but with the hydroxyl group at the 4-position.
2-Hydroxy-3-fluorobenzaldehyde: Lacks the oxime group but has similar reactivity due to the presence of the fluorine and hydroxyl groups.
Uniqueness
The oxime group adds further versatility, allowing for the formation of various derivatives and complexes .
特性
分子式 |
C7H6FNO2 |
|---|---|
分子量 |
155.13 g/mol |
IUPAC名 |
2-fluoro-6-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6FNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H/b9-4+ |
InChIキー |
MAAJZZAUYFIIQD-RUDMXATFSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)F)O)/C=N/O |
正規SMILES |
C1=CC(=C(C(=C1)F)O)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



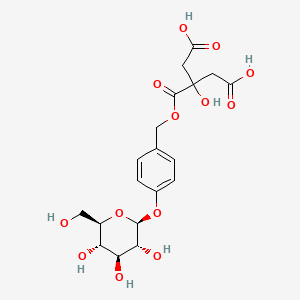
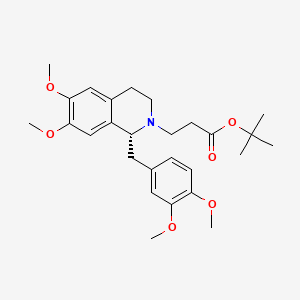
![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)

![azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12080522.png)

